4-Hydroperoxy Cyclophosphamide-d4
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Overview
Description
4-Hydroperoxy Cyclophosphamide-d4 is a deuterium-labeled analog of 4-Hydroperoxy Cyclophosphamide. It is an active metabolite form of the prodrug Cyclophosphamide, which is widely used in chemotherapy. This compound is known for its ability to crosslink DNA, induce apoptosis in T cells, and activate mitochondrial death pathways through the production of reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroperoxy Cyclophosphamide-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 4-Hydroperoxy Cyclophosphamide molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and maintain the purity and stability of the final product. The compound is usually produced in solid form and stored under nitrogen at -80°C to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
4-Hydroperoxy Cyclophosphamide-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: It can undergo substitution reactions with other chemical groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include:
4-Hydroxy Cyclophosphamide: Formed through oxidation.
Aldophosphamide: An intermediate in the metabolic pathway.
Phosphoramide Mustard: A cytotoxic metabolite responsible for the compound’s therapeutic effects
Scientific Research Applications
4-Hydroperoxy Cyclophosphamide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in drug development.
Biology: Studied for its effects on DNA crosslinking and apoptosis in T cells.
Medicine: Investigated for its potential in treating lymphomas and autoimmune disorders.
Industry: Utilized in the production of stable isotope-labeled standards for pharmaceutical testing
Mechanism of Action
The mechanism of action of 4-Hydroperoxy Cyclophosphamide-d4 involves its conversion to active metabolites that crosslink DNA and induce apoptosis. The compound activates mitochondrial death pathways through the production of reactive oxygen species. It also inhibits cell proliferation by alkylating DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Hydroxy Cyclophosphamide
- Aldophosphamide
- Phosphoramide Mustard
- Ifosfamide
- Mafosfamide
Uniqueness
4-Hydroperoxy Cyclophosphamide-d4 is unique due to its deuterium labeling, which allows for precise tracing and quantitation in research studies. This labeling also affects its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and toxicological studies .
Biological Activity
4-Hydroperoxy cyclophosphamide-d4 (CAS Number: 1246816-71-6) is a deuterated derivative of the active metabolite of cyclophosphamide, a widely used chemotherapeutic agent. This compound exhibits significant biological activity, particularly in its ability to induce apoptosis in cancer cells and modulate immune responses. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₇H₁₅Cl₂N₂O₄P |
Molecular Weight | 293.085 g/mol |
Density | 1.465 g/cm³ |
Boiling Point | 419.946 °C |
Melting Point | 100-103 °C |
Flash Point | 207.776 °C |
This compound acts primarily through the following mechanisms:
- DNA Crosslinking : The compound forms covalent bonds with DNA, leading to crosslinking that inhibits DNA replication and transcription, ultimately triggering cell death .
- Induction of Apoptosis : It induces apoptosis in T cells independently of death receptor pathways. This process involves the activation of mitochondrial death pathways through the generation of reactive oxygen species (ROS) .
- Immunomodulation : The compound has shown potential in modulating immune responses, making it useful in treating autoimmune disorders .
Therapeutic Applications
This compound is primarily utilized in:
- Oncology : Treatment of lymphomas and other malignancies due to its potent cytotoxic effects on rapidly dividing cells.
- Autoimmune Disorders : Its immunosuppressive properties are beneficial in managing diseases such as lupus and multiple sclerosis .
Case Studies and Research Findings
- Cytotoxicity Studies : Research has demonstrated that 4-hydroperoxy cyclophosphamide significantly reduces cell viability in various cancer cell lines, including lymphoid tumors. In vitro studies indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates .
- Animal Models : In murine models of lymphoma, administration of 4-hydroperoxy cyclophosphamide resulted in substantial tumor regression and prolonged survival compared to control groups. These findings support its efficacy as a therapeutic agent in vivo .
- Mechanistic Insights : A study highlighted the role of ROS in mediating the apoptotic effects of 4-hydroperoxy cyclophosphamide. The inhibition of ROS production using antioxidants was shown to partially rescue T cells from apoptosis, indicating the critical role of oxidative stress in its mechanism .
Properties
Molecular Formula |
C7H15Cl2N2O4P |
---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2 |
InChI Key |
VPAWVRUHMJVRHU-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)NC(CCO1)OO)Cl |
Canonical SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Origin of Product |
United States |
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